molecular formula C7H8BrNO2 B1342882 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 562074-46-8

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1342882
CAS No.: 562074-46-8
M. Wt: 218.05 g/mol
InChI Key: HAEVZKQRENIKEV-UHFFFAOYSA-N
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Description

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives have been studied for their potential in catalytic applications. For instance, palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, including this compound, can lead to the synthesis of 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process demonstrates the usefulness of these compounds in organic synthesis and catalysis (Bae & Cho, 2014).

Spectroscopy and Quantum Chemical Analysis

The compounds derived from this compound have been extensively analyzed through spectroscopic methods and quantum chemical approaches. This includes studies on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the electronic structure and interactions of these compounds, which are essential for understanding their chemical behavior and potential applications (Singh et al., 2013).

Synthesis and Characterization

Various derivatives of this compound have been synthesized and characterized for their structural and chemical properties. This includes studies on the synthesis of novel compounds and their analysis through methods like NMR, mass spectrometry, and crystallography, contributing to the broader understanding of pyrrole derivatives in chemistry (Potikha et al., 2009).

Anion Binding Studies

Studies on calix[4]pyrrole derivatives, which can be synthesized from compounds like this compound, have explored their applications in anion binding. These studies provide valuable information on the potential use of these compounds in sensing and molecular recognition technologies (Aydogan et al., 2008)

Future Directions

The future directions for “4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, pyrrole derivatives have been studied for their potential in creating healable, recyclable, and scratch-resistant polyurethane elastomers .

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVZKQRENIKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1Br)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (900 mg) was added 10 mL of a solution of boron tribromide (1 M) in DCM. The mixture was stirred at RT for 16 hours (h), then heated under reflux for 5 h. To complete the reaction neat boron tribromide (1.5 mL) was added dropwise and refluxing was continued for 3 h. After cooling to RT the mixture was poured onto crushed ice and extracted with DCM. The combined organic phases were filtered through a plug of diatomaceous earth and concentrated under reduced pressure to give crude 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (1.2 g) which was used directly in the next step.
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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